molecular formula C19H21ClN2O3 B6451793 3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2548975-62-6

3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6451793
CAS RN: 2548975-62-6
M. Wt: 360.8 g/mol
InChI Key: CJLIZBXCFCBZCT-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a methoxy group (-OCH3), a piperidine ring (a six-membered ring with one nitrogen atom), and a benzoyl group (a benzene ring attached to a carbonyl group). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the pyridine and benzene rings) suggests that the compound may have regions of delocalized electrons, which could affect its chemical reactivity. The piperidine ring, being a saturated cyclic amine, could also have interesting chemical properties, such as basicity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the benzoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The pyridine ring, being aromatic, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the carbonyl group and the methoxy group) could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron reagents and organic halides. Here’s why this compound is relevant:

Amyloid-β Peptide Aggregation Inhibition

The methoxy group in 3-chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine may have implications in Alzheimer’s disease research:

Benzoxazole Derivatives Synthesis

The piperidine moiety in the compound can be utilized for synthesizing benzoxazole derivatives:

Flavoprotein Monooxygenase Activity

The methoxybenzoyl group may play a role in enzymatic reactions:

Benzylic Position Reactivity

The benzyl chloride functionality in the compound is relevant to organic reactions:

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising biological activity, it could be studied further as a potential pharmaceutical drug .

properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-24-16-4-2-3-15(11-16)19(23)22-9-6-14(7-10-22)13-25-18-5-8-21-12-17(18)20/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLIZBXCFCBZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine

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